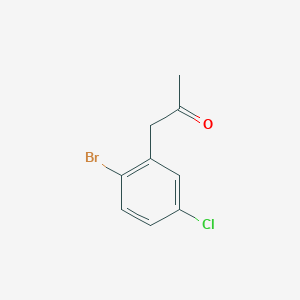

1-(2-Bromo-5-chlorophenyl)propan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Bromo-5-chlorophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrClO It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-chlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-bromo-5-chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromo-5-chlorophenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

Nucleophilic Substitution: Substituted phenylpropanones.

Reduction: 1-(2-Bromo-5-chlorophenyl)propan-2-ol.

Oxidation: 1-(2-Bromo-5-chlorophenyl)propanoic acid.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Precursor in Synthesis:

1-(2-Bromo-5-chlorophenyl)propan-2-one serves as an important intermediate in the synthesis of various organic compounds. It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by different nucleophiles, leading to the formation of new compounds with diverse functionalities.

Reactions:

- Nucleophilic Substitution: The bromine atom can be substituted by amines, alcohols, or thiols, allowing for the creation of amine or ether derivatives.

- Reduction Reactions: This compound can be reduced to yield corresponding alcohols or aldehydes, expanding its utility in synthetic chemistry.

Medicinal Chemistry

Pharmacological Potential:

Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer activities. The presence of halogen substituents often enhances biological activity due to increased lipophilicity and altered electronic properties.

Case Studies:

- Anticancer Activity: Some studies have reported that compounds derived from this structure demonstrate cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new anticancer agents.

- Antimicrobial Properties: Preliminary tests indicate that derivatives may possess significant antibacterial activity, making them candidates for further pharmacological exploration.

Material Science

Use in Polymer Chemistry:

This compound can act as a building block in the synthesis of polymers and resins. Its reactive functional groups allow for incorporation into larger polymer chains, which can be tailored for specific applications such as coatings or adhesives.

Table: Comparison of Derivatives in Material Science Applications

| Compound | Application Type | Notable Properties |

|---|---|---|

| This compound | Polymer Precursor | Enhances thermal stability |

| 4-Bromoacetophenone | Coating Materials | Improved adhesion properties |

| 2-Chloroacetophenone | Adhesive Formulations | Fast curing time |

Environmental Applications

Role in Green Chemistry:

The strategic use of this compound in synthetic pathways aligns with principles of green chemistry. Its ability to participate in reactions that minimize waste and reduce the need for hazardous reagents makes it a valuable compound in sustainable practices.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-5-chlorophenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its targets.

Vergleich Mit ähnlichen Verbindungen

- 1-(2-Bromo-4-chlorophenyl)propan-2-one

- 1-(2-Bromo-3-chlorophenyl)propan-2-one

- 1-(2-Bromo-5-fluorophenyl)propan-2-one

Comparison: 1-(2-Bromo-5-chlorophenyl)propan-2-one is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity in various chemical reactions.

Biologische Aktivität

1-(2-Bromo-5-chlorophenyl)propan-2-one, also known as a bromo-chloro ketone, is a compound that has garnered interest due to its potential biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on various studies.

- Molecular Formula: C10H10BrClO

- Molecular Weight: 253.55 g/mol

- IUPAC Name: this compound

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the potency of this compound:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

| Klebsiella pneumoniae | 35 |

In vitro tests have shown that this compound exhibits significant antibacterial activity, comparable to standard antibiotics such as amoxicillin and ciprofloxacin .

Anticancer Activity

Research has also focused on the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The IC50 values for different cell lines are presented below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 18 |

| HeLa (Cervical Cancer) | 22 |

The mechanism of action appears to involve the disruption of cell cycle progression and induction of reactive oxygen species (ROS), leading to increased apoptosis .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that it had a higher efficacy against Gram-positive bacteria, particularly Staphylococcus aureus, with an inhibition zone diameter of 25 mm compared to 15 mm for E. coli .

Study 2: Anticancer Mechanism

A detailed investigation into the anticancer effects demonstrated that treatment with this compound resulted in significant morphological changes in MCF-7 cells, characterized by cell shrinkage and chromatin condensation. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis induction .

Eigenschaften

IUPAC Name |

1-(2-bromo-5-chlorophenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-6(12)4-7-5-8(11)2-3-9(7)10/h2-3,5H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZSYARDJKCAGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.